molecular formula C15H14N2S B12132818 2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine

2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine

Cat. No.: B12132818
M. Wt: 254.4 g/mol
InChI Key: OHGUYWPHYZYOPF-UHFFFAOYSA-N
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Description

2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfenylation reactions can yield methylthiolated imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit the MARK4 protein, leading to anti-cancer effects . The compound’s effects are often mediated through its ability to bind to and modulate the activity of specific enzymes and receptors.

Comparison with Similar Compounds

2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2S/c1-12-5-7-14(8-6-12)18-11-13-10-17-9-3-2-4-15(17)16-13/h2-10H,11H2,1H3

InChI Key

OHGUYWPHYZYOPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CN3C=CC=CC3=N2

solubility

37 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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